Platelet Aggregation Inhibitory Activity Relative to Adenosine
In the seminal 1977 study by Kikugawa et al., 2‑cyclopentylthio‑9‑methyladenine (designated VIII₇) was one of three S,9‑disubstituted 2‑thioadenines that demonstrated inhibitory activity against ADP‑induced platelet aggregation. However, all active compounds in this series were explicitly noted to be less potent than adenosine when tested under identical conditions [1]. The authors concluded that the ribosyl moiety of 2‑thioadenosine derivatives was essential for effective inhibition and could not be adequately replaced by simple alkyl or cycloalkyl substituents [1]. This places the target compound in a distinct potency tier below adenosine‑based inhibitors, a critical consideration for assay design.
| Evidence Dimension | Inhibition of ADP‑induced platelet aggregation |
|---|---|
| Target Compound Data | Active as inhibitor (qualitative); less potent than adenosine |
| Comparator Or Baseline | Adenosine (more potent inhibitor) |
| Quantified Difference | Potency rank: adenosine > 2-cyclopentylthio-9-methyladenine (exact IC₅₀ values not publicly available) |
| Conditions | In vitro ADP‑induced platelet aggregation assay (human or animal platelets) |
Why This Matters
This establishes a clear potency benchmark relative to the endogenous reference ligand adenosine, enabling researchers to calibrate expected effect sizes and select appropriate positive controls for antiplatelet screening cascades.
- [1] Kikugawa, K.; Suehiro, H.; Yanase, R.; Aoki, A. Platelet Aggregation Inhibitors. VIII. 2‑Thioadenine Derivatives. Chem. Pharm. Bull. 1977, 25 (7), 1811‑1821. View Source
